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molecular formula C13H9N3O B8320039 1-Phenyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde

1-Phenyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No. B8320039
M. Wt: 223.23 g/mol
InChI Key: LDIFKXMYIGXNNS-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

n-Butyl lithium (2.5M in hexanes, 6.8 mL, 17.1 mmol) was added to a solution of 1-phenyl-1H-imidazo[4,5-c]pyridine (1.85 g, 9.48 mmol) in THF (40 mL) at −78° C. under nitrogen. The mixture was kept at −78° C. for 15 minutes then at −10° C. for 10 minutes, and then re-cooled to −78° C. and DMF (1.5 mL, 0.190 mol) added. The reaction mixture was stirred at −78° C. for 15 minutes and −10° C. for 10 minutes. The mixture was poured into aqueous hydrochloric acid (1M, 80 mL) and the resultant mixture adjusted to pH 8 with saturated aqueous NaHCO3 (50 mL), then extracted with EtOAc (3×50 mL). The combined EtOAc extracts were dried (Na2SO4) and concentrated in vacuo. The resulting residue was in purified by chromatography (SiO2 0-10% (2M ammonia in methanol) in DCM) to give the title compound as a yellow solid (0.72 g, 34%), containing methyl hemiacetal. LCMS (method H): Rt 1.28 min, [M+H]+ 224
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]1([N:12]2[C:20]3[CH:19]=[CH:18][N:17]=[CH:16][C:15]=3[N:14]=[CH:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN([CH:24]=[O:25])C.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[C:6]1([N:12]2[C:20]3[CH:19]=[CH:18][N:17]=[CH:16][C:15]=3[N:14]=[C:13]2[CH:24]=[O:25])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC=2C=NC=CC21
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 15 minutes and −10° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at −10° C. for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
in purified by chromatography (SiO2 0-10% (2M ammonia in methanol) in DCM)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=NC=2C=NC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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